molecular formula C11H7BrOS B13871216 4-(3-Bromophenyl)thiophene-2-carbaldehyde

4-(3-Bromophenyl)thiophene-2-carbaldehyde

Cat. No.: B13871216
M. Wt: 267.14 g/mol
InChI Key: HCSPVNHBHQQBNO-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromophenyl group and an aldehyde functional group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of thiophene derivatives using N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under dark conditions . Another method includes the use of lithium diisopropylamide (LDA) and subsequent reaction with a bromophenyl compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-(3-Bromophenyl)thiophene-2-carboxylic acid.

    Reduction: 4-(3-Bromophenyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in biological molecules, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromophenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the bromophenyl and aldehyde groups on the thiophene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H7BrOS

Molecular Weight

267.14 g/mol

IUPAC Name

4-(3-bromophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H7BrOS/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-7H

InChI Key

HCSPVNHBHQQBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=C2)C=O

Origin of Product

United States

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